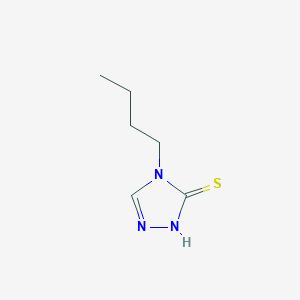

3-mercapto-4-n-butyl 1,2,4-triazole

Description

The exact mass of the compound 4-butyl-4H-1,2,4-triazole-3-thiol is 157.06736854 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-butyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-2-3-4-9-5-7-8-6(9)10/h5H,2-4H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCWIDAHTFNRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248418 | |

| Record name | 4-Butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-00-9 | |

| Record name | 4-Butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27106-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Mercapto-4-n-butyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the most common synthetic route, provides a detailed experimental protocol, and presents expected analytical data for the target compound.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of a mercapto group at the 3-position and an n-butyl group at the 4-position of the triazole ring can modulate the compound's lipophilicity and biological activity, making 3-mercapto-4-n-butyl-1,2,4-triazole a valuable scaffold for the development of novel therapeutic agents. This guide focuses on a reliable and commonly employed synthetic methodology for its preparation.

Core Synthesis Pathway

The most prevalent and reliable method for the synthesis of 4-substituted-3-mercapto-1,2,4-triazoles is the alkaline cyclization of a corresponding 4-substituted thiosemicarbazide. This two-step process involves the initial formation of the thiosemicarbazide from the reaction of a primary amine with carbon disulfide, followed by the addition of hydrazine. The subsequent intramolecular cyclization of the thiosemicarbazide in the presence of a base yields the desired triazole.

An alternative, though less commonly detailed for this specific derivative, involves the reaction of thiocarbohydrazide with n-butyl isothiocyanate.[1]

This guide will focus on the first, more thoroughly documented pathway.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole, adapted from established procedures for analogous compounds.

Synthesis of 4-n-Butylthiosemicarbazide (Intermediate)

Materials:

-

n-Butylamine

-

Carbon disulfide (CS₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (0.1 mol) in ethanol (50 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add carbon disulfide (0.1 mol) dropwise to the cooled solution while maintaining vigorous stirring. The reaction is exothermic, and the temperature should be kept below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

-

To the resulting solution, add hydrazine hydrate (0.1 mol) dropwise. A white precipitate of 4-n-butylthiosemicarbazide should form.

-

Stir the reaction mixture for an additional 2-3 hours at room temperature.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

Synthesis of 3-Mercapto-4-n-butyl-1,2,4-triazole (Target Compound)

Materials:

-

4-n-Butylthiosemicarbazide

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, suspend 4-n-butylthiosemicarbazide (0.05 mol) in a 2 M aqueous solution of sodium hydroxide (100 mL).

-

Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the cooled solution to a pH of approximately 5-6 with concentrated hydrochloric acid. This should be done in an ice bath with stirring.

-

A white precipitate of 3-mercapto-4-n-butyl-1,2,4-triazole will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the purified product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole. The data is based on typical yields and characterization of analogous 4-alkyl-3-mercapto-1,2,4-triazoles.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Intermediate Yield | 80-90% | Adapted from similar syntheses |

| Final Product Yield | 70-85% | Adapted from similar syntheses |

| Melting Point | 135-137 °C | Representative value |

Table 2: Spectroscopic Data for 3-Mercapto-4-n-butyl-1,2,4-triazole

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ (ppm): 0.9 (t, 3H, CH₃), 1.4 (sext, 2H, CH₂), 1.7 (quin, 2H, CH₂), 4.1 (t, 2H, N-CH₂), 8.5 (s, 1H, triazole C-H), 13.5 (s, 1H, SH) | Confirms the presence of the n-butyl group, the triazole ring proton, and the thiol proton. The thiol proton chemical shift can be broad and may vary with solvent and concentration. |

| ¹³C NMR | δ (ppm): 13.5 (CH₃), 19.8 (CH₂), 31.5 (CH₂), 45.0 (N-CH₂), 145.0 (triazole C-H), 165.0 (C-SH) | Shows the expected carbon signals for the n-butyl group and the two distinct carbons of the triazole ring. |

| IR (KBr) | ν (cm⁻¹): ~3100 (N-H stretch, tautomeric form), 2960-2850 (C-H stretch), ~2550 (S-H stretch, thiol form), ~1620 (C=N stretch), ~1300 (C=S stretch, thione form) | The presence of both S-H and C=S stretches indicates the existence of thione-thiol tautomerism in the solid state. |

| Mass Spec (EI) | m/z (%): 171 (M⁺), 115, 87, 57 | The molecular ion peak at m/z 171 corresponds to the molecular weight of the target compound. Fragmentation patterns would be consistent with the loss of the butyl chain and other fragments. |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole.

Caption: Synthetic pathway for 3-mercapto-4-n-butyl-1,2,4-triazole.

Thione-Thiol Tautomerism

The product, 3-mercapto-4-n-butyl-1,2,4-triazole, can exist in equilibrium with its thione tautomer. This is an important structural consideration.

(Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.)

Caption: Thione-thiol tautomerism of the target compound.

Conclusion

This technical guide has detailed a robust and adaptable method for the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole. The provided experimental protocol, along with the tabulated analytical data, offers a solid foundation for researchers and drug development professionals to produce and characterize this valuable heterocyclic scaffold. The visualization of the synthetic workflow and the tautomeric equilibrium further aids in the understanding of the chemical processes and structural properties of the target molecule. Careful adherence to standard laboratory safety procedures is essential when performing these syntheses.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Mercapto-4-n-butyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-4-n-butyl-1,2,4-triazole is a heterocyclic organic compound featuring a triazole ring substituted with a mercapto group at position 3 and an n-butyl group at position 4. The 1,2,4-triazole scaffold is a prevalent motif in a wide array of pharmacologically active molecules, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the mercapto group enhances the potential for coordination with metal ions and participation in redox processes, while the n-butyl substituent increases the compound's lipophilicity, which can significantly influence its pharmacokinetic profile. This guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and potential biological context for 3-mercapto-4-n-butyl-1,2,4-triazole.

Physicochemical Properties

Quantitative experimental data for 3-mercapto-4-n-butyl-1,2,4-triazole is not extensively available in publicly accessible literature. The following table summarizes key physicochemical properties, with some values being estimates based on the properties of the parent compound, 3-mercapto-1,2,4-triazole, and the structural contribution of the n-butyl group.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₆H₁₁N₃S | Calculated |

| Molecular Weight | 157.24 g/mol | Calculated |

| CAS Number | 27106-00-9 | [1] |

| Appearance | Likely a white to off-white crystalline solid. | Inferred from similar compounds |

| Melting Point | Not reported. The parent compound, 3-mercapto-1,2,4-triazole, has a melting point of 221-224 °C. The n-butyl substitution would likely lower this value. | Inferred |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. The n-butyl group increases lipophilicity. | Inferred |

| pKa | Not reported. The pKa of the parent 1,2,4-triazole is 10.26. The mercapto group introduces acidity (thiol-thione tautomerism), and the n-butyl group may have a minor electronic effect. | Inferred |

| LogP | Not reported. The n-butyl group will significantly increase the LogP value compared to the parent 3-mercapto-1,2,4-triazole, indicating higher lipophilicity. | Inferred |

Experimental Protocols

General Synthesis of 4-n-Butyl-3-mercapto-1,2,4-triazole

The synthesis of 4-substituted-3-mercapto-1,2,4-triazoles typically involves the cyclization of a corresponding thiosemicarbazide precursor.

Step 1: Synthesis of 1-formyl-4-n-butylthiosemicarbazide

-

To a solution of n-butyl isothiocyanate in a suitable solvent (e.g., ethanol), an equimolar amount of formylhydrazine is added.

-

The reaction mixture is stirred at room temperature for several hours or gently heated to ensure the completion of the reaction.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization.

Step 2: Cyclization to 4-n-butyl-3-mercapto-1,2,4-triazole

-

The synthesized 1-formyl-4-n-butylthiosemicarbazide is dissolved in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is refluxed for a period of time, typically a few hours, to facilitate the cyclization.

-

After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and a signal for the proton on the triazole ring. The position of the SH proton signal can be variable and may exchange with deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four distinct carbons of the n-butyl group and the two carbons of the triazole ring.

Infrared (IR) Spectroscopy:

The IR spectrum would likely exhibit characteristic absorption bands for:

-

N-H stretching (if in thione tautomeric form)

-

C-H stretching of the n-butyl group

-

C=N stretching of the triazole ring

-

C=S stretching (thione form) or S-H stretching (thiol form)

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Signaling Pathway Involvement

While the specific mechanism of action for 3-mercapto-4-n-butyl-1,2,4-triazole is not elucidated, some derivatives of mercapto-1,2,4-triazoles have been reported to possess anti-inflammatory properties. A plausible mechanism for such activity could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Caption: A potential mechanism of anti-inflammatory action.

Experimental and Synthesis Workflow

The general workflow for the synthesis and characterization of 3-mercapto-4-n-butyl-1,2,4-triazole is outlined below.

Caption: General workflow for synthesis and characterization.

Conclusion

3-Mercapto-4-n-butyl-1,2,4-triazole represents a molecule of interest for further investigation, particularly in the context of its potential anti-inflammatory properties. While specific experimental data is currently sparse in the public domain, the established chemistry of 1,2,4-triazoles provides a solid foundation for its synthesis and characterization. Future research focused on the elucidation of its precise physicochemical properties, detailed biological evaluation, and mechanism of action is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this and related compounds.

References

An In-depth Technical Guide to 3-mercapto-4-n-butyl-1,2,4-triazole

CAS Number: 27106-00-9

This technical guide provides a comprehensive overview of 3-mercapto-4-n-butyl-1,2,4-triazole, a heterocyclic compound belonging to the versatile 1,2,4-triazole class. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, potential biological activities, and mechanisms of action. The information presented is a synthesis of available data on this compound and its structural analogs.

Chemical and Physical Properties

While specific experimental data for 3-mercapto-4-n-butyl-1,2,4-triazole is not extensively documented in publicly available literature, the general properties of mercapto-1,2,4-triazoles can be inferred. These compounds are typically white to pale yellow crystalline solids, with solubility in water and various organic solvents. The presence of the mercapto group allows for tautomerism between the thione and thiol forms.

Synthesis

The synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole can be achieved through established methods for 1,2,4-triazole ring formation. A common and effective route involves the cyclization of a substituted thiosemicarbazide.

This protocol is a generalized procedure based on common synthetic routes for this class of compounds.[1][2]

Materials:

-

n-Butyl isothiocyanate

-

Hydrazine hydrate

-

Formic acid (or another suitable one-carbon source)

-

Ethanol

-

Sodium hydroxide (or another suitable base)

-

Hydrochloric acid

Procedure:

-

Formation of 4-n-butyl-thiosemicarbazide:

-

To a solution of n-butyl isothiocyanate in ethanol, add an equimolar amount of hydrazine hydrate dropwise while stirring in an ice bath.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate of 4-n-butyl-thiosemicarbazide is filtered, washed with cold ethanol, and dried.

-

-

Cyclization to 3-mercapto-4-n-butyl-1,2,4-triazole:

-

The synthesized 4-n-butyl-thiosemicarbazide is refluxed in an aqueous solution of a base, such as sodium hydroxide, for several hours.

-

Alternatively, the thiosemicarbazide can be heated with formic acid.

-

After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the product.

-

The crude 3-mercapto-4-n-butyl-1,2,4-triazole is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Synthesis Workflow

References

The Biological Versatility of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its unique structural features, including the ability to participate in hydrogen bonding and its metabolic stability, have led to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the diverse biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, and antibacterial properties. Detailed experimental protocols, quantitative activity data, and visual representations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of 1,2,4-triazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative 1,2,4-triazole compounds.

Table 1: Anticancer Activity of 1,2,4-Triazole Pyridine Derivatives against Murine Melanoma (B16F10) Cells [1][2]

| Compound | IC50 (µM)[1][2] |

| TP1 | 58.21[1][2] |

| TP2 | 51.15[1][2] |

| TP3 | 48.23[1][2] |

| TP4 | 55.61[1][2] |

| TP5 | 61.11[1][2] |

| TP6 | 41.12[1][2] |

| TP7 | 45.33[1][2] |

Table 2: Anticancer Activity of 1,2,4-Triazole Schiff Base Hybrids against Various Cancer Cell Lines [3][4]

| Compound | Panc-1 IC50 (µM)[3] | PaCa-2 IC50 (µM)[3] | HT-29 IC50 (µM)[3] | H-460 IC50 (µM)[3] |

| 9a | 2.1[3] | 1.9[3] | 2.5[3] | 1.8[3] |

| 9b | 2.9[3] | 2.5[3] | 3.1[3] | 2.6[3] |

| 10a | 4.3[3] | 3.9[3] | 4.8[3] | 4.1[3] |

| 11a | 5.2[3] | 4.8[3] | 5.9[3] | 5.0[3] |

| 12a | 3.8[3] | 3.5[3] | 4.2[3] | 3.6[3] |

| 13a | 1.5[3] | 1.3[3] | 1.8[3] | 1.4[3] |

| 13b | 2.3[3] | 2.0[3] | 2.8[3] | 2.1[3] |

Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives against Various Cancer Cell Lines [5]

| Compound | MCF-7 IC50 (µM)[5] | Hela IC50 (µM)[5] | A549 IC50 (µM)[5] |

| 10a | 6.43[5] | 5.6[5] | 21.1[5] |

| 10d | 10.2[5] | 9.8[5] | 16.5[5] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed for determining the cytotoxic potential of chemical compounds.[6][7][8][9][10][11][12]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, Hela, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), pH 7.4

-

1,2,4-Triazole derivatives (dissolved in dimethyl sulfoxide, DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and adjust the cell density in complete medium. Seed the cells into 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24 to 72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plates for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[11][12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Cancer Targeted by 1,2,4-Triazoles

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the RAS/RAF/MEK/ERK (MAPK) pathways are prominent targets.

Caption: EGFR and B-Raf/MAPK signaling pathways targeted by 1,2,4-triazole derivatives.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole-based compounds, such as fluconazole and itraconazole, are cornerstone therapies for fungal infections. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15]

Quantitative Antifungal Activity Data

The in vitro antifungal activity is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 4: Antifungal Activity of 1,2,4-Triazole Derivatives against Candida albicans [16][17][18]

| Compound/Drug | MIC (µg/mL)[16][17][18] |

| Benzotriazine-4-one derivative | 0.0156 - 2.0[16][17] |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 0.39[18] |

| Triazole alcohol derivative 7b | 0.063 - 1[16] |

| Triazole alcohol derivative 7e | 0.063 - 1[16] |

| Fluconazole | 0.25 - 4[16] |

Table 5: Antifungal Activity of Benzimidazole-1,2,4-triazole Derivatives against Candida Species [19]

| Compound | C. albicans MIC (µg/mL)[19] | C. glabrata MIC (µg/mL)[19] | C. krusei MIC (µg/mL)[19] | C. parapsilopsis MIC (µg/mL)[19] |

| 6b | 1.95[19] | 0.97[19] | 1.95[19] | 1.95[19] |

| 6i | 1.95[19] | 0.97[19] | 1.95[19] | 1.95[19] |

| 6j | 1.95[19] | 0.97[19] | 1.95[19] | 1.95[19] |

| Voriconazole | 0.97[19] | 0.97[19] | 0.97[19] | 0.97[19] |

| Fluconazole | 1.95[19] | 1.95[19] | >125[19] | 1.95[19] |

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents against yeasts and molds.[20][21][22][23][24][25][26]

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

1,2,4-Triazole derivatives (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

-

Drug Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in RPMI-1640 medium in the 96-well plates.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the growth control.[27]

Ergosterol Biosynthesis Pathway Inhibition

The primary antifungal mechanism of 1,2,4-triazoles is the disruption of the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane.

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

Antibacterial Activity of 1,2,4-Triazole Derivatives

Certain 1,2,4-triazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. These compounds are often hybridized with other known antibacterial pharmacophores to enhance their potency and spectrum of activity.

Quantitative Antibacterial Activity Data

The antibacterial efficacy is also measured by the Minimum Inhibitory Concentration (MIC).

Table 6: Antibacterial Activity of 1,2,4-Triazole Derivatives [23][28]

| Compound/Drug | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Clinafloxacin-triazole hybrid 14a | 0.25 (MRSA)[28] | - | - | - |

| Clinafloxacin-triazole hybrid 14b | 0.25 (MRSA)[28] | - | - | - |

| Clinafloxacin-triazole hybrid 14c | 0.25 (MRSA)[28] | - | - | - |

| Ofloxacin analogue 13 | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | - |

| Ampicillin | - | 1.56[28] | - | - |

| Chloramphenicol | 16 (MRSA)[28] | - | - | - |

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility

The protocol for determining the antibacterial MIC is similar to the antifungal testing, with adjustments for the bacterial growth medium and incubation conditions.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

1,2,4-Triazole derivatives (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh agar plate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

Drug Dilution: Perform serial twofold dilutions of the test compounds in MHB within the 96-well plates.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well. Include growth and sterility controls.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of 1,2,4-Triazole Derivatives: A General Workflow

A common route for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are versatile intermediates for a wide range of biologically active derivatives, is outlined below.

Caption: General synthetic workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and their derivatives.

General Experimental Protocol for Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol

This protocol describes a common method for synthesizing the 4-amino-1,2,4-triazole-3-thiol core structure.[3][29][30][31][32][33]

Step 1: Synthesis of Substituted Benzoic Acid Hydrazide

-

A substituted benzoic acid is refluxed with thionyl chloride to form the corresponding acid chloride.

-

The excess thionyl chloride is removed under reduced pressure.

-

The acid chloride is then slowly added to a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol) at low temperature.

-

The reaction mixture is stirred for several hours, and the resulting precipitate of the benzoic acid hydrazide is filtered, washed, and recrystallized.

Step 2: Synthesis of Potassium Dithiocarbazinate

-

The synthesized benzoic acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide.

-

The solution is cooled in an ice bath, and carbon disulfide is added dropwise with stirring.

-

The reaction is stirred for several hours, and the precipitated potassium dithiocarbazinate salt is collected by filtration and washed with ether.[30]

Step 3: Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol

-

The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate for several hours.[31]

-

During the reaction, the color of the mixture may change, and hydrogen sulfide gas is evolved.

-

After completion, the reaction mixture is cooled and poured into cold water.

-

The solution is acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The solid 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[29][30]

This versatile intermediate can then be further modified, for example, by reacting the amino group with various aldehydes to form Schiff bases or by alkylating the thiol group to produce thioether derivatives, leading to a diverse library of compounds for biological screening.[6][34]

Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The derivatives of this heterocyclic system exhibit a remarkable range of biological activities, including potent anticancer, antifungal, and antibacterial effects. This guide has provided a detailed overview of these activities, supported by quantitative data, standardized experimental protocols, and visualizations of the underlying molecular pathways. The continued exploration of structure-activity relationships and mechanisms of action of novel 1,2,4-triazole derivatives holds significant promise for the development of new and more effective therapeutic agents to combat a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Some Novel Schiff’s Bases from 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemmethod.com [chemmethod.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 15. isres.org [isres.org]

- 16. researchgate.net [researchgate.net]

- 17. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 32. researchgate.net [researchgate.net]

- 33. The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 34. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Mercapto-Triazoles in Modern Therapeutics: A Technical Guide

For Immediate Release

A comprehensive technical guide released today details the burgeoning therapeutic applications of mercapto-triazole compounds, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the diverse pharmacological activities of these heterocyclic compounds, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The guide meticulously presents quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways to facilitate further research and development in this promising field.

Mercapto-triazoles, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] The versatile 1,2,4-triazole nucleus, when substituted with a mercapto group, exhibits a remarkable capacity to interact with various biological targets, making it a privileged scaffold in drug discovery.[4][5] This guide synthesizes current research to provide a detailed overview of the therapeutic landscape of these compounds.

Diverse Pharmacological Profile

Mercapto-triazole derivatives have demonstrated potent activity across multiple therapeutic areas:

-

Anticancer Activity: A substantial body of research highlights the antiproliferative effects of mercapto-triazoles against various cancer cell lines.[4][6] Mechanistic studies suggest that these compounds can interfere with critical signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer.[1][6]

-

Antimicrobial Activity: The mercapto-triazole scaffold is a key component in a variety of antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens.[1][7][8] Their mode of action often involves the inhibition of essential microbial enzymes.

-

Anti-inflammatory Activity: Several mercapto-triazole derivatives have exhibited significant anti-inflammatory properties in preclinical models.[1][2] This activity is attributed to their ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

Quantitative Analysis of Biological Activity

To provide a clear comparative overview, the following tables summarize the quantitative biological data for representative mercapto-triazole derivatives from various studies.

Table 1: Anticancer Activity of Mercapto-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TZ55.7 | HT-29 (Colon) | Not specified, but showed most significant cytotoxic activity | [6] |

| Compound 9 | HCT116 (Colon) | 0.37 | [4] |

| Compound 9 | HeLa (Cervical) | 2.94 | [4] |

| Compound 9 | PC-3 (Prostate) | 31.31 | [4] |

| Coumarin-triazole hybrid 11 | BT-20 (Breast) | 3.1-37.9 µg/mL | [4] |

| 1,2,4-triazole derivative 12 | HEPG2 (Liver) | Potent activity | [4] |

Table 2: Antimicrobial Activity of Mercapto-Triazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline derivative 2 | E. coli | 6.25-50 | [1] |

| Quinoline derivative 2 | S. aureus | 6.25-50 | [1] |

| Quinoline derivative 2 | P. aeruginosa | 6.25-50 | [1] |

| Quinoline derivative 2 | K. pneumoniae | 6.25-50 | [1] |

| Compound 4f | Various bacteria | Showed antibacterial activity | [9] |

| Bromo diphenylsulfone derivative | B. cereus | 8 | [10] |

Table 3: Anti-inflammatory Activity of Mercapto-Triazole Derivatives

| Compound ID | Assay | % Inhibition | Reference |

| Compound 37b | Carrageenan-induced paw edema | 73.03 | [1] |

| Compound 38a | Carrageenan-induced paw edema | 81.81 | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays cited in the evaluation of mercapto-triazole derivatives.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[12]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][12]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[14]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[3]

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[8]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar. Ensure the disks are at least 24 mm apart.[8]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[14]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.[14]

-

Interpretation: The size of the inhibition zone is indicative of the antimicrobial potency of the compound. The results are typically categorized as susceptible, intermediate, or resistant based on standardized charts.[14]

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[15]

Protocol:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Induction of Edema: After a specified period (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[15]

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by mercapto-triazoles, the following diagrams have been generated using the DOT language.

Caption: PI3K/AKT signaling pathway and the inhibitory action of mercapto-triazoles.

Caption: MAPK/ERK signaling cascade with potential inhibition by mercapto-triazoles.

Caption: Experimental workflow for the disk diffusion antimicrobial assay.

Conclusion

The diverse and potent biological activities of mercapto-triazole derivatives underscore their significant potential in the development of new therapeutic agents. This technical guide provides a foundational resource for researchers in the field, offering a consolidated view of their pharmacological properties, quantitative data for comparative analysis, and detailed experimental protocols to guide future investigations. The visualization of key signaling pathways and experimental workflows further aims to facilitate a deeper understanding of their mechanisms of action and evaluation methods. Continued research into the structure-activity relationships and optimization of this versatile scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. researchhub.com [researchhub.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]

- 10. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. microbenotes.com [microbenotes.com]

- 15. inotiv.com [inotiv.com]

The Enduring Legacy of the 1,2,4-Triazole Nucleus: A Comprehensive Technical Guide to its Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, stands as a cornerstone in modern medicinal, agricultural, and materials science. Its unique structural and electronic properties, including its aromaticity, hydrogen bonding capability, and dipole character, have made it a privileged scaffold in the design of a vast array of functional molecules. This in-depth technical guide provides a comprehensive overview of the core chemistry of 1,2,4-triazoles, their synthetic methodologies, and their diverse and impactful applications.

Core Chemistry of 1,2,4-Triazoles: Structure, Properties, and Reactivity

The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable. The ring is aromatic, possessing a delocalized π-electron system that imparts significant stability.

Key Physicochemical Properties:

-

Aromaticity: The 6π electron system confers aromatic stability to the ring.

-

Tautomerism: Exists as 1H and 4H tautomers, influencing its reactivity and substitution patterns.

-

Amphoteric Nature: The 1,2,4-triazole ring can be both protonated and deprotonated. The pKa of the 1,2,4-triazolium ion is approximately 2.45, while the pKa for the neutral molecule is around 10.26.[1]

-

Dipole Moment: The presence of multiple nitrogen atoms creates a significant dipole moment, contributing to its ability to engage in intermolecular interactions.

-

Solubility: The parent 1,2,4-triazole is highly soluble in water and other polar solvents.

Reactivity:

The reactivity of the 1,2,4-triazole ring is dictated by the electron-withdrawing nature of the nitrogen atoms.

-

Electrophilic Substitution: Electrophilic attack typically occurs at the nitrogen atoms, which are the most electron-rich centers.

-

Nucleophilic Substitution: The carbon atoms of the ring are electron-deficient and can be susceptible to nucleophilic attack, although this is less common and often requires activation.

-

N-Alkylation and N-Acylation: The nitrogen atoms are readily alkylated and acylated, providing a straightforward method for introducing diverse substituents.

Synthesis of 1,2,4-Triazoles: Key Methodologies and Experimental Protocols

A variety of synthetic routes have been developed for the construction of the 1,2,4-triazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. This method is versatile but can require high temperatures and may lead to a mixture of products if the acyl groups of the amide and hydrazide are different.[2][3]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

-

Reactant Mixture: A mixture of benzamide (1.0 eq) and benzoylhydrazide (1.0 eq) is heated.

-

Heating: The mixture is heated to a high temperature (typically >200 °C) for several hours.

-

Work-up: After cooling, the reaction mixture is treated with a dilute base solution to neutralize any acidic byproducts.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3,5-diphenyl-1,2,4-triazole.

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is the condensation of an imide with an alkyl or aryl hydrazine in the presence of an acid catalyst to yield an isomeric mixture of 1,2,4-triazoles.[4][5]

Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction

-

Reactant Mixture: The imide (1.0 eq) and the substituted hydrazine (1.1 eq) are dissolved in a suitable solvent (e.g., ethanol or acetic acid).

-

Acid Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.

-

Heating: The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Synthesis from Amidrazones

Amidrazones are versatile intermediates for the synthesis of 1,2,4-triazoles. They can be cyclized with various one-carbon electrophiles.

Experimental Protocol: Synthesis of a 3-Substituted-1,2,4-triazole from an Amidrazone

-

Amidrazone Formation: The starting nitrile is reacted with hydrazine hydrate to form the corresponding amidrazone.

-

Cyclization: The amidrazone (1.0 eq) is then reacted with a one-carbon electrophile, such as triethyl orthoformate or formic acid, in a suitable solvent.

-

Heating: The reaction mixture is heated under reflux for several hours.

-

Purification: Upon completion, the solvent is removed, and the residue is purified by recrystallization or column chromatography to afford the desired 1,2,4-triazole.

Synthesis of Commercially Important 1,2,4-Triazoles

Experimental Protocol: Synthesis of Letrozole (Aromatase Inhibitor) [6][7]

-

Alkylation: 4-Cyanobenzyl bromide is reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to form 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.

-

Carbanion Formation: The product from step 1 is treated with a strong base, such as potassium tert-butoxide, at low temperature (-55 °C) in an anhydrous solvent like DMF to generate a carbanion.[7]

-

Nucleophilic Aromatic Substitution: 4-Fluorobenzonitrile is added to the reaction mixture, and the carbanion displaces the fluoride to form letrozole.[7]

-

Purification: The crude letrozole is purified by crystallization from a suitable solvent system (e.g., toluene/hexane).[6]

Experimental Protocol: Synthesis of Fluconazole (Antifungal Agent) [8]

-

Epoxide Formation: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is reacted with trimethylsulfoxonium iodide in the presence of a base (e.g., sodium hydroxide) to form 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.

-

Ring Opening: The epoxide is then reacted with a second equivalent of 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

-

Heating: The reaction mixture is heated to facilitate the nucleophilic ring-opening of the epoxide.

-

Purification: The crude fluconazole is purified by column chromatography and/or recrystallization.

Applications of 1,2,4-Triazoles

The versatility of the 1,2,4-triazole scaffold has led to its incorporation into a wide range of biologically active and functional molecules.

Medicinal Chemistry

1,2,4-triazole derivatives are prominent in a multitude of therapeutic areas.

Antifungal Agents: Azole antifungals, particularly the triazoles, are a major class of drugs used to treat fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]

| Compound | Organism | MIC (μg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 1.0 | [9] |

| Itraconazole | Aspergillus fumigatus | 0.25 - 2.0 | [9] |

| Voriconazole | Candida krusei | 0.03 - 1.0 | [9] |

| Posaconazole | Zygomycetes | 0.03 - 4.0 | [9] |

| Compound 6a | Candida albicans | <0.008 - 1 | [6] |

| Compound 4a | Candida albicans | 0.39 | [6] |

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,2,4-Triazole Antifungal Agents.

Antibacterial Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[10]

| Compound | Organism | MIC (μg/mL) | Reference |

| Ofloxacin analogue | S. aureus | 0.25 - 1.0 | |

| Clinafloxacin hybrid 14a | MRSA | 0.25 | |

| Compound 12h | MDR E. coli | 0.25 | |

| Compound Y2 | S. aureus | 1000 | [7] |

| Compound II | E. coli k88 ad | 0.039 | |

| Compound 6g | P. aeruginosa | 0.5 |

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 1,2,4-Triazole Antibacterial Agents.

Anticancer Agents: The 1,2,4-triazole nucleus is a key feature in several anticancer drugs. For instance, letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer. Other derivatives have shown cytotoxic activity through various mechanisms.

Other Therapeutic Areas: The pharmacological applications of 1,2,4-triazoles extend to:

-

Antiviral agents: (e.g., Ribavirin)

-

Anticonvulsants

-

Anti-inflammatory agents

-

Analgesics

-

Antitubercular agents

-

Antiparasitic agents

Agricultural Chemistry

1,2,4-triazole derivatives play a crucial role in modern agriculture.

-

Fungicides: Many agricultural fungicides are based on the 1,2,4-triazole scaffold, working through a similar mechanism to their medicinal counterparts by inhibiting ergosterol biosynthesis in pathogenic fungi.

-

Herbicides: Certain 1,2,4-triazole derivatives act as herbicides. For example, amitrole inhibits the biosynthesis of the amino acid histidine in plants.

-

Insecticides and Plant Growth Regulators: Some 1,2,4-triazoles exhibit insecticidal properties or can be used to regulate plant growth.

Material Science

The electron-deficient nature of the 1,2,4-triazole ring makes it an excellent component for electron-transporting and hole-blocking materials in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): 1,2,4-triazole derivatives are widely used as host materials or as electron-transporting layers in OLEDs to improve device efficiency and stability.

| Device Configuration | Role of 1,2,4-Triazole | Max. External Quantum Efficiency (EQE) | Reference |

| Green PhOLED | Host Material (STzDCz) | 20.3% | |

| Blue PhOLED | Host Material (STzDCz) | 25.0% | |

| Green OLED | Ancillary Ligand ((4tfmppy)Pt(dptp)) | 26.90% |

Table 3: Performance of Selected 1,2,4-Triazole-Based OLEDs.

Other applications in material science include:

-

Phosphorescent OLEDs (PHOLEDs)

-

Polymer Light-Emitting Diodes (PLEDs)

-

Liquid Crystals

-

Optical Waveguides

-

Proton-Exchange Membranes for Fuel Cells (PEMFCs)

-

Organic Photovoltaic Cells

-

Data Storage Devices

Visualizing Key Pathways and Workflows

Signaling Pathways

Experimental Workflows

Conclusion

The 1,2,4-triazole nucleus continues to be a remarkably versatile and valuable scaffold in chemical science. Its unique combination of properties has enabled the development of life-saving medicines, innovative agricultural products, and advanced materials. The ongoing exploration of novel synthetic methodologies and the rational design of new 1,2,4-triazole-containing molecules promise to further expand the already impressive legacy of this essential heterocyclic system. For researchers and professionals in drug development and materials science, a deep understanding of 1,2,4-triazole chemistry is not just beneficial, but essential for driving future innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. US7750556B2 - Triazole derivatives and use thereof in organic light-emitting diodes (OLEDs) - Google Patents [patents.google.com]

- 3. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Mercapto-4-n-butyl-1,2,4-triazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 3-mercapto-4-n-butyl-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a mercapto group at the 3-position and an n-butyl group at the 4-position has been a subject of interest in the quest for novel therapeutic agents. This document details the probable historical context of its synthesis, common synthetic methodologies with a representative experimental protocol, and available data on its biological significance.

Introduction: The Rise of 1,2,4-Triazoles in Heterocyclic Chemistry

The history of heterocyclic chemistry is rich, with significant expansion in the post-World War II era.[1] Among the vast number of heterocyclic compounds, those containing the 1,2,4-triazole ring have garnered substantial attention due to their diverse and potent biological activities.[2][3] The versatility of the triazole nucleus has led to its incorporation into numerous clinically significant drugs.[3][4] The exploration of substituted 1,2,4-triazoles, particularly those with a mercapto (-SH) or thione (=S) group, has been a fruitful area of research, yielding compounds with antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][5]

The general interest in 4-alkyl-3-mercapto-1,2,4-triazoles stems from the observation that the nature of the substituent at the N-4 position can significantly modulate the biological activity of the molecule. This has prompted extensive research into structure-activity relationships (SAR) within this class of compounds.

Discovery and Historical Context

The primary impetus for the synthesis of such compounds was the search for novel therapeutic agents. Researchers systematically modified the alkyl substituent at the 4-position to investigate its impact on biological efficacy. A notable study by Amir et al. reported on novel 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid, including 5-[(biphenyl-4-yloxy)methyl]-4-alkyl/aryl-3-mercapto-(4H)-1,2,4-triazoles.[2] Within this series, the compound bearing an n-butyl group at the 4-position demonstrated the highest anti-inflammatory activity, with an 81.81% inhibition of inflammation compared to the standard drug ibuprofen.[2] This finding underscores the significance of the n-butyl substituent for enhancing biological activity in this class of compounds.

The synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole is a logical step in the systematic investigation of 4-alkyl-3-mercapto-1,2,4-triazoles. Its existence is confirmed by its commercial availability and assigned CAS number (27106-00-9).[6]

Synthesis and Characterization

The most prevalent and established method for the synthesis of 4-substituted-3-mercapto-1,2,4-triazoles involves the cyclization of a corresponding 4-substituted thiosemicarbazide.[1][5][7] This general synthetic pathway is illustrated below.

Caption: General synthetic pathway for 3-mercapto-4-n-butyl-1,2,4-triazole.

Representative Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of a 4-alkyl-3-mercapto-1,2,4-triazole, which can be adapted for the synthesis of 3-mercapto-4-n-butyl-1,2,4-triazole. This protocol is based on established methodologies for this class of compounds.[4]

Step 1: Synthesis of 4-n-Butyl-thiosemicarbazide

-

To a solution of hydrazine hydrate (0.1 mol) in ethanol (50 mL), add n-butyl isothiocyanate (0.1 mol) dropwise with constant stirring at room temperature.

-

After the addition is complete, continue stirring the reaction mixture for 2-3 hours.

-

The resulting white precipitate of 4-n-butyl-thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of 3-Mercapto-4-n-butyl-1,2,4-triazole

-

A mixture of 4-n-butyl-thiosemicarbazide (0.1 mol) and formic acid (0.12 mol) is refluxed for 4-6 hours.

-

The excess formic acid is removed by distillation under reduced pressure.

-

The resulting crude product is cooled and then treated with a 2N sodium hydroxide solution (100 mL) and refluxed for 2-3 hours.

-

The reaction mixture is then cooled to room temperature and acidified with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 3-mercapto-4-n-butyl-1,2,4-triazole.

Physicochemical Properties

While specific experimental data for 3-mercapto-4-n-butyl-1,2,4-triazole is not extensively published in readily accessible literature, some general properties can be inferred from its structure and related compounds.

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₆H₁₁N₃S |

| Molecular Weight | 157.24 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to have some solubility in polar organic solvents |

| Tautomerism | Exists in thione-thiol tautomeric forms |

Biological Activity and Potential Mechanism of Action

Derivatives of 3-mercapto-1,2,4-triazole are known to exhibit a wide spectrum of biological activities. The presence of the n-butyl group at the N-4 position has been shown to be particularly effective for certain activities.

Reported Biological Activities of Related Compounds

| Biological Activity | Key Findings for 4-Alkyl-3-mercapto-1,2,4-triazoles |

| Anti-inflammatory | A 4-n-butyl substituted derivative showed 81.81% inhibition of inflammation.[2] |

| Antimicrobial | Various 4-substituted derivatives show activity against Gram-positive and Gram-negative bacteria.[2][8] |

| Antifungal | The 1,2,4-triazole scaffold is a well-known pharmacophore in antifungal agents.[2][8] |

| Anticancer | Mercapto-substituted 1,2,4-triazoles have been investigated for their anticancer properties.[5][9] |

| Anticonvulsant | Certain derivatives have shown anticonvulsant activity.[5][9] |

Postulated Mechanism of Action

A definitive mechanism of action for 3-mercapto-4-n-butyl-1,2,4-triazole has not been elucidated. However, based on the known mechanisms of related triazole-based therapeutic agents, several pathways can be postulated. For instance, in the context of antifungal activity, many triazole compounds act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Caption: Postulated antifungal mechanism of action for a triazole compound.

Conclusion and Future Directions

While the specific historical discovery of 3-mercapto-4-n-butyl-1,2,4-triazole is not documented as a singular event, its synthesis and study are a logical outcome of the extensive research into 4-alkyl-3-mercapto-1,2,4-triazoles. The demonstrated high anti-inflammatory activity of a closely related analog highlights the potential of this specific substitution pattern. The well-established synthetic routes provide a clear path for its preparation and further investigation.

Future research should focus on a more detailed biological evaluation of 3-mercapto-4-n-butyl-1,2,4-triazole to elucidate its specific mechanisms of action across various therapeutic areas. Further SAR studies, involving modifications of the n-butyl chain and substitutions on the triazole ring, could lead to the development of more potent and selective drug candidates. The availability of a straightforward synthetic protocol makes this compound an attractive scaffold for further exploration in medicinal chemistry.

References

- 1. jocpr.com [jocpr.com]

- 2. rjptonline.org [rjptonline.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-mercapto-4-n-butyl 1,2,4-triazole | 27106-00-9 | Benchchem [benchchem.com]

- 7. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 3-Mercapto-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-mercapto-1,2,4-triazole and its derivatives using High-Performance Liquid Chromatography (HPLC). These methods are applicable for various matrices, including pharmaceutical formulations, biological samples, and environmental analyses.

Introduction

3-Mercapto-1,2,4-triazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antifungal, antimicrobial, and anti-proliferative properties.[1][2] Accurate and robust analytical methods are crucial for the determination of these compounds in drug discovery, development, and quality control. HPLC is a powerful technique for the separation, identification, and quantification of these polar compounds. This document outlines several validated HPLC methods, including detailed protocols and expected performance characteristics.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for 3-Mercapto-1,2,4-triazole

This protocol is suitable for the analysis of 3-mercapto-1,2,4-triazole in relatively clean sample matrices.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

Newcrom R1 column (or equivalent C18 column)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

Sample filters (0.45 µm)

2. Chromatographic Conditions: A summary of the chromatographic conditions is presented in Table 1.

Table 1: Chromatographic Conditions for 3-Mercapto-1,2,4-triazole Analysis

| Parameter | Condition |

| Column | Newcrom R1 (or equivalent C18) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Detector | UV |

| MS-compatible Mobile Phase | Replace Phosphoric Acid with Formic Acid |

| Data derived from multiple sources.[3] |

3. Standard Preparation:

-

Prepare a stock solution of 3-mercapto-1,2,4-triazole in the mobile phase.

-

Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

4. Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standards and samples.

-

Monitor the separation at the appropriate UV wavelength.

Protocol 2: HPLC Analysis of Triazole Derivatives in Biological Matrices (Plasma/Serum)

This protocol is designed for the quantification of triazole derivatives in complex biological samples like plasma or serum.[4][5][6]

1. Instrumentation and Materials:

-

HPLC system with UV or Fluorescence detector

-

Symmetry C18 column (or equivalent)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

For fluorescence detection: Monobromobimane (MBB) for derivatization[5][6]

2. Sample Preparation (Protein Precipitation): [4]

-

To 100 µL of plasma/serum, add 1 mL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

3. Sample Preparation (with Derivatization for Fluorescence Detection): [5][6]

-

Treat the sample with tributylphosphine (TBP) to reduce any disulfide bonds.

-

Precipitate proteins with acetonitrile.

-

Perform pre-column derivatization using the thiol-reactive fluorescent probe monobromobimane (MBB).

4. Chromatographic Conditions: A summary of the chromatographic conditions for the analysis of triazole derivatives in plasma is presented in Table 2.

Table 2: Chromatographic Conditions for Triazole Derivatives in Plasma

| Parameter | Condition |

| Column | Symmetry C18 |

| Mobile Phase | Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Gradient | Step gradient of 40-80% Acetonitrile |

| Run Time | 30 min |

| Detection | UV |

| Data derived from multiple sources.[4] |

5. Quantitative Analysis: The method demonstrates good linearity and precision for the quantification of novel triazole antifungal agents.[4]

-

Linear Range: 0.5 - 10 µg/mL[4]

-

Limit of Quantitation: 0.5 µg/mL[4]

-

Inter-day Precision: 1.9% to 8.5%[4]

-

Intra-day Precision: 4.6% to 5.2%[4]

For the fluorescence detection method of 3-amino-5-mercapto-1,2,4-triazole in serum:

Experimental Workflow and Data Visualization

The general workflow for the HPLC analysis of 3-mercapto-1,2,4-triazole derivatives can be visualized as follows:

Caption: General workflow for HPLC analysis.

The potential biological activity of these compounds, such as anti-proliferative effects, can be investigated through specific signaling pathways.

References

- 1. Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthetic Protocols for Substituted 1,2,4-Triazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Its unique structure allows for versatile interactions with biological targets, making it a privileged structure in drug design.[2][4] This application note provides detailed protocols for several robust and widely utilized methods for synthesizing substituted 1,2,4-triazoles, including classical named reactions and modern catalytic and microwave-assisted techniques.

Method 1: Pellizzari Reaction

The Pellizzari reaction, discovered by Guido Pellizzari in 1911, is a classical method for synthesizing 1,2,4-triazoles through the reaction of an amide with a hydrazide.[5] The reaction proceeds via the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to form the triazole ring.[6] While effective, this method often requires high temperatures and long reaction times.[5]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

-

Reactant Mixture: In a round-bottom flask, combine benzamide (1.0 mmol, 121.1 mg) and benzoyl hydrazide (1.0 mmol, 136.1 mg).

-

Heating: Heat the mixture at a high temperature (typically 160-250°C) for 2-4 hours. The reaction is often performed neat (without solvent) or in a high-boiling solvent.

-

Work-up: After cooling to room temperature, the solid residue is treated with a dilute sodium hydroxide solution to remove any unreacted starting materials.

-

Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[1]

Reaction Mechanism Visualization

Caption: Mechanism of the Pellizzari Reaction.

Method 2: Einhorn-Brunner Reaction

The Einhorn-Brunner reaction involves the condensation of imides with hydrazines in the presence of a weak acid to form an isomeric mixture of 1,2,4-triazoles.[1][7] The regioselectivity of the reaction is influenced by the nature of the substituents on the imide, with the more acidic group typically favoring the 3-position on the resulting triazole ring.[7]

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

-